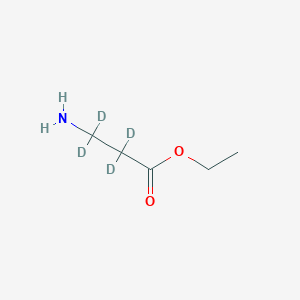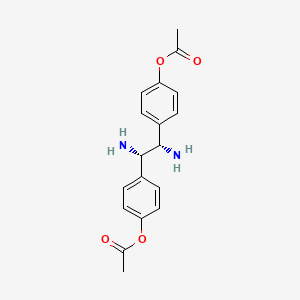
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by two acetyloxyphenyl groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and ethylenediamine.
Acetylation: The hydroxyl groups of 4-hydroxyacetophenone are acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-acetyloxyacetophenone.
Condensation Reaction: The acetylated product is then reacted with ethylenediamine under controlled conditions to form the desired diamine compound. This step may require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with different chiral properties.
1,2-Bis-(4-hydroxyphenyl)ethane-1,2-diamine: A similar compound without the acetyl groups.
Uniqueness
(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of acetyloxy groups, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C18H20N2O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[4-[(1S,2S)-2-(4-acetyloxyphenyl)-1,2-diaminoethyl]phenyl] acetate |
InChI |
InChI=1S/C18H20N2O4/c1-11(21)23-15-7-3-13(4-8-15)17(19)18(20)14-5-9-16(10-6-14)24-12(2)22/h3-10,17-18H,19-20H2,1-2H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
CFWQUNROHPJKPC-ROUUACIJSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC(=O)C)N)N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC(=O)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


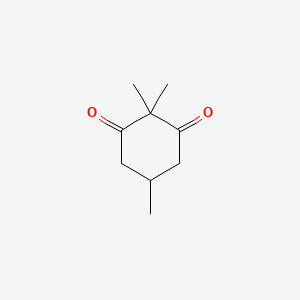
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
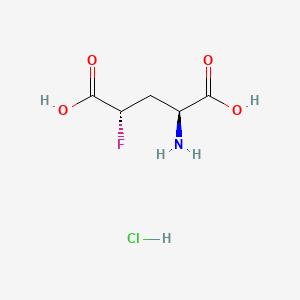


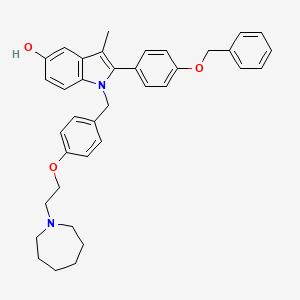
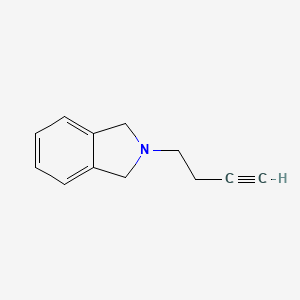

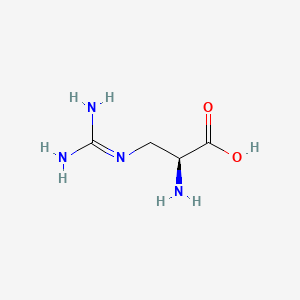
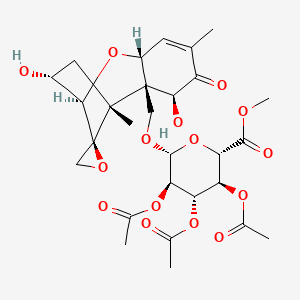
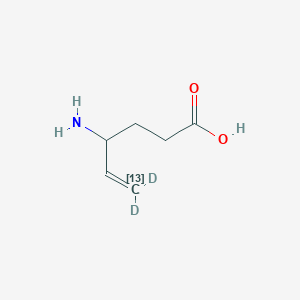
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
